molecular formula C16H21F13 B137845 1-(Perfluoro-n-hexyl)decane CAS No. 147492-59-9

1-(Perfluoro-n-hexyl)decane

Cat. No.: B137845
CAS No.: 147492-59-9
M. Wt: 460.32 g/mol
InChI Key: FEBCMJRMESQQMH-UHFFFAOYSA-N
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Description

Context of Per- and Polyfluoroalkyl Substances (PFAS) in Contemporary Chemistry and Materials Science

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse class of synthetic organofluorine compounds that have garnered significant attention in modern chemistry and materials science. Their defining characteristic is the presence of a fully fluorinated (perfluoroalkyl) or partially fluorinated (polyfluoroalkyl) carbon chain. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional properties to these molecules, including high thermal stability, chemical inertness, and both hydrophobic (water-repelling) and oleophobic (oil-repelling) characteristics. nih.govcymitquimica.com

These unique attributes have led to the widespread use of PFAS in a vast array of industrial and consumer products, such as non-stick coatings, fire-fighting foams, and stain-resistant fabrics. cymitquimica.com However, the very stability that makes them so useful also contributes to their persistence in the environment, leading to concerns about their long-term impact. cymitquimica.comwindows.net In contemporary research, there is a significant focus on understanding the behavior of specific PFAS compounds to develop safer alternatives and to explore novel applications that leverage their distinct properties in a controlled manner. cymitquimica.com

Significance of Semifluorinated Alkanes in Advanced Chemical Research

Within the broad category of PFAS, semifluorinated alkanes (SFAs) represent a particularly interesting subclass for advanced chemical research. These compounds consist of a perfluorinated alkyl segment covalently linked to a non-fluorinated hydrocarbon segment. This "diblock" structure gives them an amphiphilic or "amphi-solvophobic" nature, meaning different parts of the molecule have different affinities for various solvents. uni-siegen.deacs.org Specifically, the fluorinated portion is fluorophilic and lipophobic, while the hydrocarbon part is lipophilic and fluorophobic.

This dual character drives SFAs to self-assemble at interfaces and form unique nano- and microstructures, such as monolayers, micelles, and vesicles. uni-siegen.dersc.org The study of SFAs, including 1-(Perfluoro-n-hexyl)decane, is crucial for advancing our understanding of interfacial phenomena, supramolecular chemistry, and the development of novel materials. uni-siegen.de Their ability to form ordered structures is being explored for applications in areas like drug delivery, surface coatings, and as components of liquid crystals. uni-siegen.dersc.orgresearchgate.netnih.gov

Historical Development and Evolution of Fluorinated Compound Chemistry

The journey of fluorinated compound chemistry began in the 19th century with the first isolation of elemental fluorine by Henri Moissan in 1886, a feat that followed earlier speculations by André-Marie Ampère and Sir Humphry Davy. alfa-chemistry.com The extreme reactivity of fluorine initially made the synthesis of organofluorine compounds a significant challenge. nih.govalfa-chemistry.com Early milestones include the synthesis of the first organofluorine compound, methyl fluoride (B91410), by Dumas and Péligot, and the first halogen exchange reaction to form an organofluorine compound by Borodin in 1862. nih.gov

The 1930s marked a turning point with advancements in polymer chemistry, leading to the accidental discovery of polytetrafluoroethylene (PTFE) by Roy J. Plunkett in 1938. alfa-chemistry.com This discovery opened the door to the commercialization of fluoropolymers and spurred further research into a wide range of fluorinated compounds. alfa-chemistry.com The development of various fluorinating agents over the years has made the synthesis of complex fluorinated molecules more accessible and controllable. beilstein-journals.orgnih.gov The synthesis of specific semifluorinated alkanes like this compound is a result of this long evolution, building upon foundational techniques such as the addition of perfluoroalkyl iodides to alkenes. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound, with the chemical formula F(CF₂)₆(CH₂)₁₀H, is focused on elucidating its fundamental physicochemical properties and exploring its potential applications. nih.gov A primary area of research is its behavior at interfaces, such as the air-water interface. uni-siegen.denih.gov Due to its diblock nature, this compound is considered a "primitive surfactant" and serves as a model compound for studying self-assembly and the organization of molecules with immiscible segments.

Researchers are investigating how it forms monolayers and other aggregates, and how these structures can be controlled by factors like temperature and surface pressure. rsc.orgnih.gov Understanding these properties is essential for developing new materials with tailored surface characteristics. uni-siegen.de Furthermore, the unique solubility properties of semifluorinated alkanes have prompted investigations into their use as carriers for other molecules in various applications. researchgate.netnih.govarvojournals.org The study of this compound contributes to the broader knowledge base of how molecular architecture dictates macroscopic properties and functions in fluorinated materials.

Compound Information

Compound NameIUPAC Name
This compound1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane
Methyl fluorideFluoromethane
PolytetrafluoroethylenePoly(1,1,2,2-tetrafluoroethene)
Perfluoroalkyl iodidesNot applicable

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 147492-59-9
Molecular Formula C₁₆H₂₁F₁₃
Molecular Weight 460.32 g/mol
Boiling Point 105-106 °C @ 3 mm Hg
Density 1.29 g/cm³ @ 20 °C
Refractive Index 1.36 @ 20 °C
Flash Point > 80 °C
Purity > 95%

Data sourced from multiple chemical suppliers and databases.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadecane
Source PubChem
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InChI

InChI=1S/C16H21F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3
Source PubChem
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InChI Key

FEBCMJRMESQQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

F(CF2)6(CH2)10H, C16H21F13
Record name Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
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DSSTOX Substance ID

DTXSID20163727
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane
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Molecular Weight

460.32 g/mol
Source PubChem
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CAS No.

147492-59-9
Record name 1-(perfluorohexyl)decane
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6--Tridecafluorohexadecane
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Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane
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Record name 1-(Perfluoro-n-hexyl)decane
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Synthetic Methodologies for 1 Perfluoro N Hexyl Decane and Analogues

Direct Fluorination Approaches for Perfluorinated and Semifluorinated Alkanes

Direct fluorination involves the reaction of a hydrocarbon substrate with elemental fluorine (F₂). While conceptually simple, the process is notoriously challenging due to the high reactivity and strong oxidizing power of fluorine, which often leads to violent, explosive reactions and extensive fragmentation of the carbon backbone. acs.orgquora.comnih.gov Consequently, significant efforts have been dedicated to developing controlled methods to tame this reactivity.

Mechanistic Considerations and Reaction Pathways

The direct fluorination of alkanes proceeds through a free-radical chain mechanism. The reaction is highly exothermic, which can lead to uncontrolled reactions. quora.com The process is initiated by the dissociation of fluorine molecules into fluorine radicals. These radicals then abstract hydrogen atoms from the alkane, creating alkyl radicals, which subsequently react with another fluorine molecule to form the fluorinated product and a new fluorine radical, thus propagating the chain.

The high energy released during the formation of the strong carbon-fluorine bond can be sufficient to cause fragmentation of the newly formed fluoroalkane, a process known as chemical activation. rsc.org This leads to the formation of shorter-chain byproducts and reduces the yield of the desired product.

Controlled Reaction Conditions and Reagent Systems

To mitigate the violent nature of direct fluorination, researchers have developed several strategies to control the reaction. These methods focus on moderating the reaction rate by controlling the concentration of fluorine and the reaction temperature. 20.210.105

One effective technique is aerosol fluorination . In this process, the hydrocarbon substrate is condensed onto cold, microscopic particles of an inert solid, such as sodium fluoride (B91410). These coated particles then flow through a reactor where they are exposed to gradually increasing temperatures and concentrations of gaseous fluorine. acs.org This gradual exposure allows for a more controlled, stepwise fluorination, minimizing fragmentation. acs.org

Another approach involves conducting the reaction at very low temperatures (cryogenic conditions) and using a high dilution of fluorine with an inert gas like helium. 20.210.105 As the reaction progresses and the hydrocarbon becomes more fluorinated and less reactive, the concentration of fluorine and the temperature can be slowly increased to maintain a steady and controllable reaction rate. 20.210.105

The choice of reagents can also influence selectivity. While elemental fluorine is the primary reagent, the use of electrophilic fluorinating agents like Selectfluor™, often in an acidic medium, can offer an alternative pathway. rsc.org This method can proceed through an electrophilic mechanism, providing a different selectivity compared to the radical pathway of elemental fluorine. rsc.org

Yield Optimization and Byproduct Management Strategies

Optimizing the yield of the target semifluorinated alkane while minimizing byproducts is a critical challenge in direct fluorination. The strategies mentioned above, such as aerosol fluorination and cryogenic conditions, are primary methods for improving yield by preventing over-fluorination and fragmentation. acs.org20.210.105

A key aspect of byproduct management is understanding the volatility changes during fluorination. Initially, fluorination decreases the volatility of a hydrocarbon. However, after approximately 50% of the hydrogen atoms have been replaced, further fluorination increases the vapor pressure. 20.210.105 By applying a temperature gradient in the reactor, the more volatile, highly fluorinated products can be separated from the less fluorinated, less volatile species, allowing for targeted reaction conditions. 20.210.105

Introducing a highly reactive hydrocarbon like benzene (B151609) can sometimes accelerate the reaction by generating a high concentration of fluorine radicals, which can help ensure the complete perfluorination of the desired substrate. nih.gov However, this must be carefully controlled to avoid unwanted side reactions.

Electrochemical Fluorination (ECF) Techniques

Electrochemical fluorination (ECF) is a major industrial method for producing perfluorinated organic compounds. wikipedia.org It offers an alternative to the hazardous use of elemental fluorine and can be more cost-effective, though it may sometimes result in lower yields. wikipedia.org

Principles of ECF and Process Parameters

The most common ECF method is the Simons process . wikipedia.org In this technique, a solution of the organic compound in anhydrous hydrogen fluoride (HF) is electrolyzed. wikipedia.orggoogle.com The organic substrate serves as the solute, and HF is both the solvent and the fluorine source. wikipedia.orgresearchgate.net

The process typically uses nickel-plated anodes, with a cell potential maintained around 5–6 volts. wikipedia.org The exact mechanism of the Simons process is still debated, but it is generally accepted to be a heterogeneous process occurring on the surface of the anode. researchgate.netxmu.edu.cn A layer of high-valency nickel fluorides (e.g., NiF₃, NiF₄) is believed to form on the anode surface, acting as a mediator to transfer fluorine from HF to the organic substrate. xmu.edu.cn This process systematically replaces the C-H bonds of the organic compound with C-F bonds. wikipedia.org

Several parameters influence the outcome of the ECF process:

Voltage and Current Density: These must be carefully controlled to promote fluorination without causing excessive fragmentation or polymerization.

Substrate Concentration: A higher concentration of the organic material near the anode can improve the efficiency of the fluorination process. xmu.edu.cn

Electrolyte Composition: The purity of the anhydrous HF is crucial, as water can lead to unwanted side reactions and electrode passivation. wikipedia.org

Temperature: Affects the solubility of the substrate and the conductivity of the electrolyte.

A variation of ECF is the Phillips Petroleum process , which is typically used for more volatile hydrocarbons. This method employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF₂), which serves as both the electrolyte and fluorine source. wikipedia.org

Comparative Analysis of ECF with Direct Fluorination in Scalability and Purity

Both direct fluorination and ECF have distinct advantages and disadvantages regarding their scalability for industrial production and the purity of the resulting products.

FeatureDirect FluorinationElectrochemical Fluorination (Simons Process)
Reagents Uses elemental fluorine (F₂), which is highly reactive and hazardous to handle. nih.govUses anhydrous hydrogen fluoride (HF), which is also hazardous but is a more manageable reagent. wikipedia.org
Reaction Control Difficult to control due to high exothermicity, often requiring specialized equipment like cryogenic or aerosol reactors to prevent explosions and fragmentation. acs.orgquora.comMore readily controlled through electrochemical parameters (voltage, current), allowing for a more manageable process. wikipedia.org
Scalability Scaling up can be challenging and expensive due to the safety requirements for handling elemental fluorine and the need for precise temperature and concentration control.The Simons process is a well-established industrial method and is generally considered more scalable for large-volume production of perfluorinated compounds. researchgate.net
Purity & Yield Can suffer from low yields and the formation of numerous byproducts due to fragmentation and over-fluorination, making purification difficult. nih.gov20.210.105Can also produce byproducts through fragmentation and rearrangement, but often provides a more predictable product distribution. Yields can be variable. wikipedia.orgxmu.edu.cn
Substrate Scope Can be applied to a wide range of hydrocarbons, but functional groups sensitive to oxidation may not be compatible.Has a high tolerance for many functional groups, making it suitable for producing perfluorinated amines, ethers, and acids. wikipedia.orgresearchgate.net

Asymmetric Synthesis Strategies for Chiral Fluorinated Structures

The creation of chiral molecules containing fluorine is a significant area of research, driven by the unique properties that fluorine imparts on pharmaceuticals and materials. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, which is often essential for biological activity.

Enzymatic approaches offer a highly selective means of creating chiral fluorinated compounds by leveraging the specific chiral environment of an enzyme's active site. the-innovation.orgthe-innovation.org This method can overcome challenges faced by traditional chemocatalysis, particularly in achieving high enantioselectivity at positions distant from the reaction center. the-innovation.orgresearchgate.net

A notable strategy combines the ability of cytochrome P450 monooxygenases to selectively hydroxylate non-reactive C-H bonds with a subsequent deoxofluorination step, where the hydroxyl group is replaced by fluorine using a nucleophilic fluorinating reagent. nih.gov This chemo-enzymatic route allows for the selective incorporation of fluorine at relatively unreactive sites in a variety of organic molecules. nih.gov

Furthermore, flavin-dependent "ene-reductases" can be repurposed for asymmetric hydrofluoroalkylation. researchgate.net Through photoinduction, these enzymes generate carbon-centered radicals from iodinated fluoroalkanes, which are then guided to react enantioselectively with olefins. researchgate.net This photoenzymatic method facilitates stereocontrol, enabling high enantioselectivity at β, γ, or δ positions relative to the fluorinated group. the-innovation.orgresearchgate.net

Table 1: Examples of Enzymatic Approaches in Asymmetric Fluorination

Enzyme Class Reaction Type Key Feature
Cytochrome P450 Chemo-enzymatic Hydroxylation/Deoxofluorination Selective C-H activation and subsequent fluorination. nih.gov
Flavin-dependent Ene-reductases Photoenzymatic Hydrofluoroalkylation High stereocontrol at remote positions from the fluoroalkyl group. the-innovation.orgresearchgate.net

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has produced several important strategies for the enantioselective synthesis of fluorinated compounds. chimia.chscilit.com

One prominent approach is the aminofluorination of α,β-unsaturated aldehydes. nih.gov In this organocascade reaction, a chiral iminium ion is formed from the aldehyde and an amine catalyst. This intermediate then undergoes conjugate addition of an amine nucleophile, followed by a reaction with an electrophilic fluorine source like N-fluorosulfonimide (NFSI), to generate chiral β-fluoroamines with high enantiomeric excess (ee) and diastereoselectivity. nih.gov

Another powerful method is the fluorocyclization of 1,1-disubstituted styrenes containing internal oxygen or nitrogen nucleophiles. acs.orgresearchgate.net This reaction is catalyzed by in-situ generated chiral iodine(III) catalysts, leading to fluorinated tetrahydrofurans and pyrrolidines that contain a tertiary carbon–fluorine stereocenter with up to 96% ee. acs.orgresearchgate.net The development of novel catalysts, such as those based on 1-naphthyllactic acid, has been key to achieving high selectivity. acs.org Asymmetric electrophilic fluorination catalyzed by organocatalysts is a primary method for synthesizing chiral alkyl fluorinated compounds with multiple adjacent stereogenic centers. nih.gov

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.comcyu.fr

Fluorinated oxazolidinones (FOX) have been developed as effective chiral auxiliaries for reactions such as alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr The excellent diastereoselectivities achieved are attributed to a fluorine-metal interaction that rigidifies the transition state and directs the approach of the electrophile. cyu.fr Similarly, fluorous-supported oxazolidinone chiral auxiliaries have been prepared from α-amino acids, allowing for standard solution-phase reactions followed by rapid purification using fluorous solid-phase extraction. collectionscanada.gc.canih.gov

N-tert-butylsulfinyl imines are another important class of chiral precursors for the synthesis of fluorinated chiral amines. nih.gov Stereoselective addition of nucleophiles to, or reduction of, fluorinated N-tert-butylsulfinyl imines provides a reliable route to various chiral amines, including those with trifluoromethyl and difluoromethyl groups. nih.gov

Nucleophilic Aromatic Substitution (NAS) in Perfluorinated Polymer Synthesis Relevance

While not directly applicable to the synthesis of the saturated alkane 1-(Perfluoro-n-hexyl)decane, Nucleophilic Aromatic Substitution (SNA) is a cornerstone reaction in the synthesis of perfluorinated polymers and other aromatic fluorochemicals. mdpi.comresearchgate.net This methodology is relevant in the broader context of organofluorine chemistry.

The SNAr mechanism involves the attack of a strong nucleophile on a highly electron-deficient aromatic ring, such as hexafluorobenzene (B1203771) or decafluorobiphenyl, leading to the displacement of a fluoride ion. mdpi.compreprints.org The reaction is facilitated by the presence of electron-withdrawing fluorine atoms, which activate the ring toward nucleophilic attack. researchgate.net

This process is widely used for polymerization. For example, the reaction between diphenols and perfluorinated aromatic linkers in the presence of a base like potassium carbonate yields perfluorinated poly(aryl ether)s. mdpi.comresearchgate.net The formation of a bis-phenoxide in situ is followed by nucleophilic attack on the C-F bond of the fluoroaromatic linker, resulting in the formation of an ether (C-O-C) chain. mdpi.compreprints.org This method has been used to create a variety of polymers, including poly(ether ketone)s and poly(ether sulfone)s, with high thermal stability and molecular weights ranging from approximately 4,800 to 12,000 g/mol . mdpi.comresearchgate.netsemanticscholar.org

Novel Synthetic Routes for Specific Fluorinated Motifs and Functionalized Scaffolds

The development of new synthetic methods is crucial for accessing novel fluorinated structures. Recent progress has focused on creating more efficient and selective routes to introduce perfluoroalkyl groups into organic molecules.

One area of innovation involves the intermolecular addition of perfluoroalkyl radicals to alkenes. organic-chemistry.org This can be achieved in water using silyl (B83357) radicals as mediators, with radical initiation triggered either thermally or by dioxygen. organic-chemistry.org Another approach uses visible-light-induced trifluoromethylation of unactivated alkenes with CF3I, catalyzed by tri(9-anthryl)borane, which proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org

New routes have also been developed for synthesizing bis(perfluoroalkyl)-substituted anthracene (B1667546) derivatives. rsc.org Commercially available anthraquinones can be converted into 9,10-bis(perfluoroalkyl)anthracene-9,10-diols through successive trifluoromethylation and nucleophilic perfluoroalkylation. These diols are then easily aromatized to yield the final products. rsc.org Such methods provide access to complex fluorinated π-conjugated systems. rsc.org For simpler structures, hydrofluoroalkylation of alkenes with trifluoroacetic esters under visible light offers a way to generate difluorinated products. organic-chemistry.org

Challenges and Innovations in Fluorination Chemistry for Academic and Industrial Scale-Up

Despite significant advances, fluorination chemistry presents numerous challenges, particularly concerning safety, selectivity, and scalability. pharmtech.compharmtech.com Many traditional fluorinating agents, such as elemental fluorine or hydrofluoric acid, are highly toxic, corrosive, and reactive, necessitating specialized handling and equipment. mt.com A major challenge in pharmaceutical synthesis is the late-stage introduction of fluorine into complex molecules, as many reagents are not compatible with sensitive functional groups. pharmtech.compharmtech.com

Table 2: Key Challenges and Innovations in Fluorination Chemistry

Challenge Innovation
Reagent Toxicity and Reactivity Development of safer, bench-stable electrophilic reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). mt.comacs.org
Late-Stage Fluorination Transition metal-catalyzed methods (e.g., Pd, Ag) for fluorination of complex molecules under milder conditions. pharmtech.com
Selectivity (Regio- and Stereo-) Chemo-enzymatic and organocatalytic methods offering high levels of control. nih.govnih.gov
Industrial Scale-Up Use of reaction calorimeters to understand and control energetic fluorination reactions; development of cost-effective reagents. pharmtech.commt.com

Innovations aim to overcome these hurdles. The development of "tamed" electrophilic fluorinating reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) has been a major breakthrough, allowing for safer and more selective reactions. mt.comacs.org

In catalysis, new methods are continually emerging. Palladium-catalyzed fluorination of arylboronic acid derivatives provides an operationally simple route to aryl fluorides on a multigram scale. pharmtech.com Nickel-hydride catalysis has recently been shown to enable the regio- and enantioselective hydrofluorination of unactivated alkenes, a significant challenge in the field. nih.gov The combination of precise reactor control with advanced analytical tools like FTIR and Raman spectroscopy allows for better understanding and optimization of reaction kinetics and thermodynamics, which is crucial for safe and efficient scale-up from academic labs to industrial production. mt.com

Advanced Analytical Characterization in 1 Perfluoro N Hexyl Decane Research

Spectroscopic Techniques for Structural Elucidation of Fluorinated Compounds

Spectroscopic methods are indispensable for confirming the molecular structure of 1-(Perfluoro-n-hexyl)decane. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the chemical environment of individual atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated compounds. The presence of both protons (¹H) and fluorine-19 (¹⁹F) nuclei in this compound allows for complementary NMR experiments that provide a comprehensive structural picture.

¹H NMR: The decane (B31447) portion of the molecule is characterized using ¹H NMR. The spectrum is expected to show distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the perfluorohexyl group will experience a downfield shift due to the strong electron-withdrawing effect of the fluorine atoms.

Expected ¹H NMR Chemical Shifts for the Decane Moiety:

A triplet corresponding to the terminal methyl (CH₃) group.

A complex multiplet for the internal methylene (CH₂) groups of the decane chain.

A distinct multiplet for the methylene group alpha to the perfluorinated chain, shifted downfield.

¹⁹F NMR: The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance and high sensitivity. nih.govresearchgate.net ¹⁹F NMR spectroscopy provides detailed information about the structure of the perfluoro-n-hexyl chain. The chemical shift of each fluorine environment is distinct, allowing for the unambiguous assignment of the CF₃ and the five different CF₂ groups. The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of peak overlapping. thermofisher.com

Key Features of ¹⁹F NMR for this compound:

Chemical Shifts: The terminal trifluoromethyl (CF₃) group typically resonates at a characteristic chemical shift (around -81 ppm relative to CFCl₃). The five methylene fluoride (B91410) (CF₂) groups will each have a unique chemical shift, with the CF₂ group closest to the hydrocarbon chain showing the most significant shift difference. nih.govsigmaaldrich.com

Coupling Constants: Spin-spin coupling between adjacent, non-equivalent fluorine nuclei provides connectivity information. In ¹⁹F NMR, coupling can often be observed over two to six bonds, providing valuable structural insights. thermofisher.com

The combination of ¹H and ¹⁹F NMR, potentially including two-dimensional correlation experiments like ¹H-¹⁹F HETCOR, allows for the complete and unambiguous assignment of the entire molecular structure.

Interactive Data Table: Predicted NMR Characteristics for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)MultiplicityNotes
¹H-CH₃ (terminal)~0.9TripletStandard alkane methyl group.
¹H-(CH₂)₈-~1.2-1.6MultipletOverlapping signals from the bulk of the decane chain.
¹H-CH₂-CF₂-~2.0-2.5MultipletDownfield shift due to proximity to the electronegative perfluorohexyl group.
¹⁹F-CF₃~ -81TripletCharacteristic shift for a terminal perfluoroalkyl group.
¹⁹F-CF₂-CF₃~ -126MultipletSignal for the CF₂ group adjacent to the CF₃ group.
¹⁹F-(CF₂)₃-~ -122 to -124MultipletsSignals for the internal CF₂ groups of the perfluorohexyl chain.
¹⁹F-CH₂-CF₂-~ -115MultipletMost deshielded CF₂ group due to proximity to the hydrocarbon chain.

Note: Predicted chemical shifts are approximate and can vary based on the solvent and reference standard used.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, IR spectroscopy is particularly useful for confirming the presence of the perfluorinated chain through the detection of characteristic carbon-fluorine (C-F) bond vibrations.

Recent studies using two-dimensional correlation spectroscopy (2D-COS) have shown the ability to elucidate hidden vibrational modes of C-F moieties that are not apparent in conventional one-dimensional IR spectra, offering deeper mechanistic insights into the behavior of these bonds under various conditions. acs.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
2850 - 2960C-H stretch-CH₂, -CH₃Strong
1450 - 1470C-H bend-CH₂Medium
1370 - 1380C-H bend-CH₃Medium
1100 - 1400C-F stretch-CF₂, -CF₃Very Strong, Complex

Chromatographic-Mass Spectrometric Methodologies

The combination of a separation technique like chromatography with a sensitive detection method like mass spectrometry is essential for the analysis of this compound, especially in complex mixtures or at trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is introduced into a heated injection port, vaporized, and separated on a chromatographic column based on its boiling point and interaction with the stationary phase.

Separation: A non-polar or medium-polarity column is typically used for separating alkanes and their derivatives.

Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI). The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

Expected Fragmentation: For this compound, the mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of C-C bonds in both the alkyl and perfluoroalkyl chains. Fragments corresponding to the loss of the decyl chain or parts of the perfluorohexyl chain would be key identifiers. Identification of unknown compounds is often achieved by comparing their mass spectra to a reference library like that of the National Institute of Standards and Technology (NIST). scione.comresearchgate.net

While GC-MS is effective, some higher molecular weight or more polar per- and polyfluoroalkyl substances (PFAS) may require derivatization to increase their volatility for GC analysis. unit.no

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the benchmark method for the sensitive and accurate measurement of a wide range of PFAS, including semi-fluorinated alkanes. chromatographyonline.com

Separation (LC): Reversed-phase liquid chromatography (RPLC) is commonly employed, where a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) are used. This compound, being a highly hydrophobic and lipophobic compound, would be well-retained and separated from more polar analytes.

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions from the eluting compounds. chromatographyonline.com

Detection (MS/MS and HRMS):

Tandem Mass Spectrometry (MS/MS) provides high selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and then detecting a specific product ion. This is ideal for targeted quantification.

High-Resolution Mass Spectrometry (HRMS) , often using Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. researchgate.netresearchgate.net This allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for the confident identification of unknown fluorinated compounds in complex samples. chromatographyonline.comnih.gov

A significant challenge in the analysis of PFAS is the presence of numerous isomers and homologs. For a compound like this compound, synthetic routes could potentially produce branched isomers of either the decane or the perfluorohexyl chain. These isomers often have the same mass-to-charge ratio and can be difficult to separate using standard chromatographic methods. nih.govacs.org

Isomer Separation: Distinguishing between linear and branched isomers is critical as their environmental fate and toxicological properties can differ. nih.gov Specialized chromatographic stationary phases and methods have been developed to improve the separation of PFAS isomers. acs.org

Advanced Techniques: More advanced techniques coupling chromatography with ion mobility spectrometry (IMS) before mass analysis have shown great promise. nih.govchemrxiv.org Differential mobility spectrometry (DMS) and drift tube ion mobility spectrometry (DTIMS) can separate ions in the gas phase based on their size, shape, and charge, allowing for the resolution of isomers that co-elute chromatographically. nih.govnih.gov

Homolog Differentiation: Differentiating this compound from its homologs (e.g., 1-(Perfluoro-n-butyl)decane or 1-(Perfluoro-n-octyl)decane) is more straightforward with mass spectrometry, as they have different molecular weights. However, chromatographic separation is still important to resolve them from other compounds in a complex mixture. The systematic change in retention time with increasing chain length allows for the identification of homologous series.

The use of these advanced analytical methodologies is crucial for accurately identifying, quantifying, and understanding the structural diversity of this compound and related compounds in research and environmental monitoring.

Elemental Analysis for Total Fluorine Content Determination

Combustion Ion Chromatography (CIC) and Related Methods

Combustion Ion Chromatography (CIC) has become a valuable tool for determining the total fluorine content in various samples, including those containing per- and polyfluoroalkyl substances (PFAS). chemrxiv.orgacs.org This technique combines high-temperature combustion with ion chromatography to provide a robust method for quantifying total fluorine. The process involves the combustion of a sample in an oxygen and argon atmosphere, which breaks down the strong carbon-fluorine bonds. nih.goveurofins.com The resulting gaseous products, including hydrogen fluoride (HF), are then collected in an absorption solution. This solution is subsequently analyzed by ion chromatography to measure the concentration of fluoride ions. nih.goveurofins.com

Recent advancements in CIC systems have focused on reducing contamination and enhancing sensitivity, allowing for the detection of trace amounts of organofluorine compounds. thermofisher.com The method's ability to analyze both liquid and solid samples with minimal sample cleanup makes it a versatile tool in the analysis of fluorinated alkanes. chemrxiv.org

Table 1: Comparison of CIC-based Methods for Fluorine Analysis

Parameter Description Typical Application
Total Fluorine (TF) Measures all fluorine in a sample, both organic and inorganic. Initial screening of samples for total fluorine contamination.
Total Organic Fluorine (TOF) Calculated by subtracting total inorganic fluorine (TIF) from TF. Assessing the total content of fluorinated organic compounds. nih.gov
Adsorbable Organic Fluorine (AOF) The fraction of organic fluorine that adsorbs to a sorbent like activated carbon. Screening for organofluorines in aqueous matrices like wastewater. thermofisher.comenthalpy.com

| Extractable Organic Fluorine (EOF) | The fraction of organic fluorine that can be extracted into a solvent. | Analysis of solid samples to determine the portion of solvent-accessible organofluorines. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Fluorine Detection

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing the surface of fluorinated materials, including polymers and thin films containing compounds like this compound.

In XPS analysis, the sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated, which is specific to the element and its chemical environment. For fluorinated compounds, the F 1s peak is a primary focus of analysis. xpsfitting.com

While fluorine tends to induce large chemical shifts in other elements it is bonded to, the shifts in the F 1s peak itself within a class of compounds (like organic fluorine) are often small. thermofisher.com However, XPS can effectively distinguish between different fluorinated carbon species (e.g., -CF, -CF2, -CF3) by analyzing the high-resolution C 1s spectrum. This allows for a detailed characterization of the chemical structure at the surface. sci-hub.seresearchgate.net One of the challenges in XPS analysis of fluorinated polymers is the potential for sample degradation under X-ray exposure, which requires careful control of the experimental conditions. utl.pt

Table 2: Typical Binding Energies in XPS Analysis of Fluorinated Compounds

Element/Group Binding Energy (eV) Notes
F 1s ~689-691 The exact position can vary slightly depending on the chemical environment.
C-C/C-H ~285 Reference peak for aliphatic carbon.
C-F ~287-289 Shifted to higher binding energy due to the electronegativity of fluorine.
-CF2 ~290-292 Further shifted to higher binding energy.

| -CF3 | ~292-294 | Highest binding energy among fluorinated carbon groups. |

Method Validation and Quality Assurance in Fluorinated Alkane Analysis

A comprehensive method validation for fluorinated alkane analysis typically includes the following parameters:

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or by spiking samples with a known amount of the analyte.

Precision: The degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical method.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

For methods analyzing trace levels of fluorinated compounds in complex matrices, such as environmental or biological samples, the use of isotopically labeled internal standards is a common practice to correct for matrix effects and variations in instrument response. rsc.org Regular analysis of method blanks, laboratory control samples, and matrix spikes are essential QC measures to ensure the reliability of the data. traceelements.com

Strategies for Minimizing Background Contamination in Environmental and Biological Samples

The ubiquitous nature of per- and polyfluoroalkyl substances (PFAS) in the environment and in many laboratory products presents a significant challenge for the trace analysis of fluorinated compounds like this compound. sciex.comlabcompare.com Background contamination can lead to false positives and inaccurate quantification. Therefore, rigorous strategies to minimize contamination are essential.

Key sources of background contamination include:

Laboratory equipment and consumables: Many common laboratory items, such as PTFE-containing components in analytical instruments, tubing, filters, and sample containers, can leach PFAS. chromtech.com

Reagents and solvents: The water and solvents used in sample preparation and analysis can be a source of PFAS contamination. labcompare.com

Laboratory environment: Dust and air in the laboratory can also contain PFAS.

To mitigate these sources of contamination, the following strategies are employed:

Use of PFAS-free labware: Whenever possible, materials such as polypropylene (B1209903) or high-density polyethylene (B3416737) should be used for sample collection and storage instead of materials containing fluoropolymers.

Purification of reagents: Using ultrapure water and HPLC-grade solvents that have been tested for PFAS is crucial. labcompare.com Some systems use specific polishers to remove trace PFAS from the water. labcompare.com

Instrument modification: Modifying analytical instruments, such as replacing PTFE tubing with PEEK or stainless steel, can reduce background levels. The use of a delay column in liquid chromatography systems can help to separate background PFAS from the analytes of interest. sciex.comlabcompare.com

Rigorous cleaning procedures: All glassware and equipment should be thoroughly cleaned with solvents known to be free of PFAS.

Regular monitoring of blanks: Frequent analysis of method blanks, solvent blanks, and field blanks is necessary to monitor and quantify the level of background contamination. biotage.com

Computational and Theoretical Investigations of 1 Perfluoro N Hexyl Decane

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Aggregation Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For semifluorinated alkanes like 1-(perfluoro-n-hexyl)decane, MD simulations are crucial for elucidating their behavior in bulk phases, at interfaces, and their tendency to form aggregates. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves.

Force Field Development and Parameterization for Semifluorinated Systems

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, a set of mathematical functions and parameters that describe the potential energy of the system. For a hybrid molecule like this compound, the force field must accurately represent the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions for both the perfluoro-n-hexyl and the n-decane segments, as well as the interactions between them.

Developing a robust force field for semifluorinated systems is a significant challenge due to the unique electronic properties of fluorine atoms. Standard force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and AMBER, often require re-parameterization to accurately model fluorinated compounds acs.orgbiorxiv.orgfu-berlin.de.

The parameterization process typically involves a multi-step approach:

Quantum Mechanical Calculations : High-level ab initio calculations are performed on smaller molecular fragments (e.g., perfluorobutane) to obtain reference data for geometries, conformational energy profiles, and charge distributions. Methods like Møller-Plesset perturbation theory (MP2) are often used to achieve high accuracy for conformational energetics acs.orgacs.org.

Parameter Fitting : Key parameters, especially for dihedral angles and non-bonded interactions (Lennard-Jones parameters and partial atomic charges), are adjusted to reproduce the ab initio data. For instance, torsional parameters for the C-C-C-C backbone in the perfluoroalkyl chain are fitted to match the quantum mechanically calculated energy barriers between different conformers (e.g., anti, gauche, ortho) acs.orgacs.org.

Validation against Experimental Data : The newly developed force field is then tested by running simulations of the pure liquid and comparing the calculated macroscopic properties, such as density and heat of vaporization, against experimental values. This ensures the force field can accurately describe the condensed-phase behavior of the substance researchgate.netosti.gov.

One of the primary challenges is ensuring the "transferability" of the parameters, meaning that a force field developed for short perfluoroalkanes can accurately describe longer chains or more complex semifluorinated molecules acs.org.

Table 1: Common Force Fields and Their Parameterization Sources for Semifluorinated Alkanes
Force FieldTypical Parameterization SourceStrengths for Semifluorinated Systems
OPLS-AA & VariantsAb initio torsional profiles, experimental liquid densities and heats of vaporization acs.orgosti.gov.Good prediction of thermodynamic properties for perfluoroalkanes and ethers.
CHARMM & CGenFFQuantum mechanical calculations (MP2, HF) for geometries and water interaction energies nih.govresearchgate.netnih.gov.Well-suited for biomolecular simulations, including interactions with lipid membranes.
AMBERHF/6-31G* level calculations for electrostatic potentials, particularly for fluorinated amino acids biorxiv.orgbiorxiv.org.Strong foundation in protein and nucleic acid simulations.
SAFT-γExperimental vapor-liquid equilibria data (density, vapor pressure) tandfonline.com.Effective for coarse-grained models, good for predicting phase behavior and interfacial tension.

Investigation of Liquid-Liquid and Air-Water Interfacial Properties

The dual lipophobic and hydrophobic nature of the fluorocarbon segment, combined with the lipophilic character of the hydrocarbon segment, drives this compound to exhibit strong surface-active properties. MD simulations are an ideal tool to investigate its behavior at interfaces, such as the boundary between two immiscible liquids (e.g., water and an organic solvent) or between a liquid and air nih.govnih.govaip.org.

Molecular Orientation : this compound molecules are expected to orient themselves with the hydrocarbon tail interacting with the water phase and the perfluorohexyl tail extending into the air, minimizing unfavorable interactions. The degree of tilt and order of the molecules can be quantified using order parameters nih.gov.

Density Profiles : By calculating the mass or number density of different components along the axis perpendicular to the interface, a detailed picture of the interfacial structure emerges. This shows the enrichment of the semifluorinated alkane at the surface and the distinct layering of the fluorocarbon and hydrocarbon segments.

Interfacial Tension : The reduction in surface tension of water is a key property of surfactants. This can be calculated directly from MD simulations by analyzing the pressure tensor components, providing a molecular-level understanding of how these molecules affect interfacial properties tandfonline.com.

Aggregation Phenomena : At sufficient concentrations, these molecules can self-assemble into surface aggregates like hemimicelles. Coarse-grained MD simulations, which group atoms into larger beads to simulate longer timescales, are particularly useful for studying these larger-scale aggregation processes tandfonline.comresearchgate.net.

Table 2: Interfacial Properties of Semifluorinated Alkanes Investigated via MD Simulations
PropertySimulation OutputMolecular Insight
Surface/Interfacial TensionPressure tensor componentsQuantifies the ability of the compound to reduce the energy of the interface.
Density ProfileDistribution of molecular components along the interface normalShows the segregation and layering of fluorocarbon and hydrocarbon segments at the interface.
Molecular OrientationOrder parameters, tilt anglesDescribes how the molecules align relative to the interface, revealing packing efficiency.
Radial Distribution FunctionProbability of finding a particle at a distance r from anotherAnalyzes the local structure and packing of molecules within the interfacial layer.

Molecular Docking Studies of Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex nih.gov. This method is instrumental in predicting the binding affinity and understanding the interaction patterns of compounds like this compound with biological targets.

Ligand-Receptor Binding Affinity Predictions for Fluorinated Compounds

The goal of molecular docking is to find the most energetically favorable binding mode of a ligand within a receptor's binding site and to estimate the strength of this interaction, often expressed as a binding affinity or docking score medium.com. The process involves:

Preparation of Receptor and Ligand : High-resolution 3D structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges and atom types from a force field.

Search Algorithm : The docking program systematically explores the conformational space of the ligand within a defined binding pocket of the receptor, generating a multitude of possible binding poses.

Scoring Function : Each generated pose is evaluated by a scoring function, which calculates a score that approximates the binding free energy. Scoring functions can be based on force fields, empirical data, or knowledge-based potentials nih.govoup.com. Lower energy scores typically indicate more favorable binding medium.com.

For fluorinated compounds, accurate prediction of binding affinity requires a scoring function that can correctly handle interactions involving fluorine, such as hydrophobic/lipophobic effects and potential interactions with water networks in the binding pocket nih.govacs.org. Studies on other perfluorinated alkyl acids (PFAAs) have successfully used programs like Autodock Vina to predict their binding strength to proteins such as human serum albumin ethz.chacs.org. These studies serve as a framework for how this compound could be investigated.

Analysis of Interactions with Cellular Components, including Lipid Bilayers and Proteins

Beyond predicting binding to a single protein, computational methods can explore how this compound interacts with more complex biological structures like cellular membranes.

Interactions with Lipid Bilayers : MD simulations are the primary tool for studying the interaction of small molecules with lipid bilayers nih.govnih.govresearchgate.net. To study this compound, the molecule would be placed in a simulation box containing a pre-equilibrated lipid bilayer and water. The simulation would reveal the molecule's partitioning behavior, its preferred location within the bilayer (e.g., at the interface or in the hydrophobic core), and its orientation. Due to its semifluorinated nature, it is hypothesized that the hydrocarbon tail would interact favorably with the lipid acyl tails, while the fluorocarbon tail might be expelled towards the center of the bilayer or another fluorinated molecule, reflecting its lipophobicity qub.ac.uk.

Interactions with Proteins : Once a binding pose is predicted by molecular docking, it can be further analyzed to identify key interactions. The analysis reveals which amino acid residues in the protein are in close contact with the ligand and the nature of the forces stabilizing the complex (e.g., van der Waals forces, hydrophobic interactions). Given the nonpolar nature of this compound, interactions are expected to be dominated by hydrophobic and van der Waals contacts within nonpolar binding pockets of proteins nih.govacs.org.

Table 3: Computational Methods for Analyzing Biological Interactions
MethodBiological ComponentKey Insights Provided
Molecular DockingProteins, EnzymesBinding site identification, prediction of binding pose, estimation of binding affinity nih.govresearchgate.net.
Molecular Dynamics (MD)Lipid BilayersPermeation mechanism, partitioning coefficient, preferred location and orientation within the membrane nih.govsemanticscholar.org.
MD SimulationsProtein-Ligand ComplexStability of the docked pose, role of water molecules, flexibility of the binding pocket.

Ab Initio Calculations for Electronic Structure and Reactivity Insights

Ab initio (Latin for "from the beginning") quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation based on first principles, without the need for empirical parameters wikipedia.org. These methods provide fundamental information about the electronic structure, geometry, and energetics of a molecule.

For a molecule like this compound, ab initio calculations are crucial for several reasons:

Force Field Parameterization : As mentioned in section 4.1.1, ab initio calculations provide the high-quality reference data needed to develop accurate force fields for MD simulations. Specifically, they are used to compute the potential energy surface for the rotation around chemical bonds (torsional profiles), which is difficult to determine experimentally but critical for describing molecular flexibility acs.orgacs.orgsemanticscholar.org.

Electronic Properties : These calculations can determine fundamental electronic properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), dipole moment, and polarizability. This information is vital for understanding the molecule's reactivity and its intermolecular interaction patterns.

Conformational Analysis : Ab initio methods can accurately predict the relative energies of different conformers of a molecule. For the perfluorohexyl chain, which has a complex torsional profile with multiple energy minima, these calculations can identify the most stable geometric arrangements acs.orgresearchgate.net.

The primary limitation of ab initio methods is their high computational cost, which generally restricts their application to single molecules or small clusters rather than large condensed-phase systems, for which MD simulations are better suited. Therefore, they are often used in a complementary fashion with MD and docking, providing the foundational data that makes larger-scale simulations possible and accurate.

Table 4: Key Molecular Properties of this compound Obtainable from Ab Initio Calculations
PropertySignificance
Optimized Molecular GeometryProvides accurate bond lengths and angles for the lowest energy structure.
Torsional Energy ProfilesEssential for parameterizing dihedral terms in force fields to model molecular flexibility acs.org.
Partial Atomic ChargesDescribes the electrostatic potential and is used in force fields for non-bonded interactions.
Molecular Orbital Energies (HOMO/LUMO)Helps in understanding chemical reactivity and electronic transitions.
Dipole Moment & PolarizabilityGoverns long-range intermolecular interactions and response to electric fields.

Quantitative Structure-Property Relationship (QSPR) and Cohesive Energy Density (CED) Calculations for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. For a semi-fluorinated alkane like this compound, QSPR can be employed to predict a variety of properties without the need for extensive experimental measurements. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure.

The process of developing a QSPR model for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, including:

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule.

Once calculated, these descriptors are used to build a mathematical model that can predict a specific property. For this compound, QSPR models could predict properties such as boiling point, vapor pressure, and solubility.

Cohesive Energy Density (CED) is a measure of the intermolecular forces within a liquid and is defined as the energy required to separate the molecules from one another. It is a valuable parameter for predicting the solubility of a substance. The Hildebrand solubility parameter, which is the square root of the CED, is often used in this context. For this compound, CED can be calculated using molecular dynamics simulations. This involves simulating the behavior of a collection of this compound molecules and calculating the energy of the system. The CED can then be derived from the energy of vaporization.

Below is a hypothetical data table illustrating the types of properties for this compound that could be predicted using QSPR and CED calculations.

PropertyPredicted ValueMethod of Prediction
Boiling Point (°C)320.5QSPR
Vapor Pressure (Pa at 25°C)0.012QSPR
Water Solubility (mg/L)0.005QSPR
Cohesive Energy Density (J/cm³)250.8MD Simulations
Hildebrand Solubility Parameter (MPa½)15.8From CED

Note: The values in this table are illustrative and based on general principles of QSPR and CED for similar compounds. They are not experimentally verified data for this compound.

Computational Toxicology and Mechanism Prediction Approaches

Computational toxicology utilizes computer models to predict the potential adverse effects of chemicals on human health and the environment. For emerging compounds like this compound, these in silico methods are crucial for prioritizing further testing and understanding potential mechanisms of toxicity.

Integrated network toxicology combines computational biology, systems biology, and toxicology to explore the interactions between chemicals and biological systems at a network level. For this compound, this approach would involve constructing a "chemical-protein interaction network" to identify potential biological targets. This is achieved by comparing the structural features of this compound to those of known toxicants in extensive databases.

Cheminformatics tools play a vital role in this process by enabling the systematic analysis of chemical structures and the prediction of their biological activities. By representing the molecular structure of this compound in a computer-readable format, it can be screened against various toxicological databases to identify potential hazards. For instance, platforms like the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard can be used to find available data and predictive models for structurally similar compounds.

A hypothetical network analysis for this compound might reveal interactions with key proteins involved in metabolic pathways or cellular signaling, suggesting potential modes of toxic action.

In silico models are increasingly used to predict the potential for chemicals to disrupt the endocrine and nervous systems.

Endocrine System Perturbations:

Many per- and polyfluoroalkyl substances (PFAS) have been shown to interact with nuclear receptors, which are key components of the endocrine system. Computational docking simulations can be used to predict the binding affinity of this compound to various hormone receptors, such as the estrogen receptor, androgen receptor, and thyroid hormone receptor. These simulations model the interaction between the chemical and the receptor's binding site, providing an estimate of the likelihood and strength of binding.

A QSAR approach can also be employed to develop models that predict endocrine-disrupting potential based on a set of molecular descriptors. These models are trained on a dataset of known endocrine disruptors and non-disruptors.

Nervous System Perturbations:

Computational methods can also be used to predict potential neurotoxicity. This can involve screening this compound against a panel of proteins known to be involved in neurotoxic pathways. For example, its potential to inhibit acetylcholinesterase, a key enzyme in the nervous system, could be assessed through molecular docking.

Furthermore, predictive models based on the structural features of known neurotoxicants can be used to flag this compound for further investigation. These models often consider physicochemical properties such as lipophilicity, which influences a chemical's ability to cross the blood-brain barrier.

The following table provides a hypothetical summary of computational toxicology predictions for this compound.

Toxicological EndpointPredicted OutcomeComputational Method
Estrogen Receptor BindingLow ProbabilityMolecular Docking
Androgen Receptor BindingModerate ProbabilityMolecular Docking
Thyroid Hormone Receptor BindingLow ProbabilityMolecular Docking
Acetylcholinesterase InhibitionUnlikelyMolecular Docking
Blood-Brain Barrier PermeationLikelyQSPR based on physicochemical properties

Note: The predictions in this table are for illustrative purposes and are based on the application of general computational toxicology models to a compound with the structural characteristics of this compound. These are not experimentally confirmed results.

Environmental Fate and Ecotoxicological Research of 1 Perfluoro N Hexyl Decane

Bioaccumulation and Biomagnification Potential in Ecological Systems

The potential for 1-(perfluoro-n-hexyl)decane to bioaccumulate in organisms is a key aspect of its ecotoxicological profile. Bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, food, and air. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. bohrium.com

Semifluorinated n-alkanes have been identified as emerging environmental contaminants with the potential for bioaccumulation. nih.govdiva-portal.org The dual hydrophobic and lipophobic nature of the perfluorinated chain, combined with the hydrophobic nature of the hydrocarbon chain, influences its partitioning behavior in biological systems.

Predicted Bioaccumulation Potential of this compound

(Values are estimates from predictive models such as EPI Suite™ as experimental data is limited)

ParameterPredicted ValueImplication
Log Kow (Octanol-Water Partition Coefficient)High (estimated > 7)High potential for partitioning into fatty tissues
BCF (Bioconcentration Factor)Moderate to HighPotential for accumulation in aquatic organisms from water
BMF (Biomagnification Factor)Likely > 1Potential to biomagnify in food webs

Environmental Transport and Distribution Pathways

The movement of this compound through the environment is governed by its physical and chemical properties, including its volatility, water solubility, and partitioning behavior.

While this compound has a relatively low vapor pressure, its presence in products that can be aerosolized, such as ski waxes, suggests that atmospheric transport is a potential pathway for its distribution. nih.govdiva-portal.orgchemsafetypro.comnih.gov Studies on semifluorinated n-alkanes used in ski waxes have shown that shorter-chain homologues can volatilize from snowpack and undergo atmospheric transport. nih.govchemsafetypro.comnih.gov

Once in the atmosphere, this compound can exist in the gas phase or be adsorbed to particulate matter. Long-range atmospheric transport can lead to its deposition in remote regions, far from its original sources. Deposition can occur through both wet (precipitation) and dry (particle settling) processes. The partitioning between the gas and particulate phases will depend on the ambient temperature and the concentration of atmospheric particles.

Aquatic Mobility and Sediment Partitioning Behavior

The environmental fate of this compound in aquatic systems is governed by its molecular structure, which features a hydrophobic and lipophobic perfluoro-n-hexyl group and a lipophilic decane (B31447) group. This semifluorinated alkane (SFA) structure results in low water solubility and a tendency to partition from the water column to other environmental compartments, such as sediment and biota. The partitioning behavior of per- and polyfluoroalkyl substances (PFAS) is often described by the sediment-water distribution coefficient (Kd) and the organic carbon-normalized sediment-water partitioning coefficient (Koc).

Table 1: Sediment-Water Partitioning Coefficients for Selected Per- and Polyfluoroalkyl Substances (PFAS)

CompoundAbbreviationLog Kd (L/kg)Log Koc (L/kg)
Perfluorobutanoic acidPFBA0.8 - 1.51.8 - 2.5
Perfluorohexanoic acidPFHxA1.0 - 2.02.0 - 3.0
Perfluorooctanoic acidPFOA1.5 - 2.82.5 - 3.8
Perfluorooctane (B1214571) sulfonic acidPFOS2.0 - 3.53.0 - 4.5
Perfluorodecanoic acidPFDA2.5 - 4.03.5 - 5.0

Note: The values presented are generalized from various studies and can vary based on sediment properties (e.g., organic carbon content, pH) and water chemistry.

Ecotoxicological Mechanisms and Biomarkers of Exposure

Cellular and Subcellular Interactions of Semifluorinated Alkanes

Semifluorinated alkanes (SFAs) like this compound are characterized by their physical, chemical, and physiological inertness. researchgate.net Their unique amphiphilic nature, with distinct fluorocarbon and hydrocarbon segments, drives their behavior at interfaces. researchgate.net Studies on SFAs, primarily in the context of biomedical applications such as ophthalmology, have shown them to be highly biocompatible. researchgate.netnih.gov

At a subcellular level, the interaction of SFAs with cell membranes is of primary interest. Due to their low surface tension, they spread rapidly at interfaces. researchgate.net However, their molecular structure, combining a rigid fluorinated rod with a flexible hydrocarbon tail, influences how they interact with the lipid bilayer of cell membranes. Research suggests that while hydrocarbons can incorporate into the cell membrane, the unique properties of SFAs may limit their ability to do so sufficiently to cause significant intracellular effects. nih.govresearchgate.net The strong intramolecular bonds and weak intermolecular interactions contribute to their general lack of reactivity within biological systems. nih.gov While considered biocompatible, their persistence and potential to accumulate in lipid-rich tissues warrant further investigation into long-term subcellular interactions in environmentally relevant organisms.

Modulation of Receptor Activity and Gene Expression Pathways

The ability of certain PFAS to modulate nuclear receptor activity is a key mechanism of their endocrine-disrupting effects. Well-studied PFAS like PFOA and PFOS have been shown to interact with receptors such as the peroxisome proliferator-activated receptor alpha (PPARα) and estrogen receptors (ERs). nih.govnih.gov This interaction can lead to altered gene expression, affecting pathways related to lipid metabolism, hormone synthesis, and cellular proliferation. nih.govnih.govnih.gov

Currently, there is a significant lack of research specifically investigating the interaction of semifluorinated alkanes, including this compound, with nuclear receptors or their subsequent effects on gene expression pathways in ecotoxicological models. The principal hypothesis for many toxicogenomic studies is that chemical-specific patterns of altered gene expression can be revealed through microarray analysis of tissues from exposed organisms. nih.gov While studies have demonstrated distinct gene expression profiles for different classes of chemicals, such research has not been extensively applied to SFAs. nih.gov Future research employing toxicogenomic approaches would be necessary to determine if this compound can elicit changes in gene expression and to identify the specific cellular pathways it may affect.

Induction of Oxidative Stress and Endocrine Disruption Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and an organism's antioxidant defenses, is a common mechanism of toxicity for many environmental pollutants. researchgate.netfrontiersin.org In aquatic organisms, exposure to various chemicals can promote a pro-oxidant cellular environment, leading to oxidative damage to lipids, proteins, and DNA. researchgate.net

For many legacy PFAS, such as PFOA and PFOS, evidence suggests they can induce oxidative stress. These compounds have also been identified as endocrine-disrupting chemicals (EDCs), capable of interfering with the synthesis, secretion, and action of natural hormones. nih.gov The mechanisms of endocrine disruption by PFAS can involve binding to nuclear receptors and altering steroidogenesis. nih.gov

Specific research on the potential of this compound or other SFAs to induce oxidative stress or act as endocrine disruptors in environmental species is currently not available. Given their chemical inertness, it is often presumed that their potential for such effects is low. However, the increasing use and environmental presence of SFAs necessitate studies to confirm whether they share the endocrine-disrupting or oxidative stress-inducing properties of other PFAS classes or if their unique structure leads to different biological outcomes.

Development of Predictive Models for Environmental Impact Assessment

Predictive models are crucial tools for assessing the environmental risks of chemicals, especially for the vast number of PFAS for which limited empirical data exist. youtube.comkwrwater.nl Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to predict the environmental fate, bioaccumulation, and toxicity of chemicals based on their molecular structure and physicochemical properties. researchgate.netecetoc.org

For PFAS, modeling approaches can predict key parameters such as solubility, sediment partitioning coefficients (Kd, Koc), and bioaccumulation factors. researchgate.net More advanced machine learning and deep learning models are also being developed to predict toxicity endpoints, such as the oral rat LD50, for thousands of PFAS compounds with unknown toxicity profiles. acs.org These models incorporate a wide range of variables, including chemical structure, environmental conditions, and meteorological or hydrological data, to simulate the behavior and impact of these substances. kwrwater.nlresearchgate.net

While these models are often developed using data from well-known PFAS like PFOA and PFOS, they provide a powerful framework for filling data gaps for less-studied compounds like this compound. youtube.com By inputting its specific molecular descriptors, these models can generate estimations of its environmental persistence, mobility, and potential for bioaccumulation, thereby guiding risk assessment and management priorities. researchgate.net

Waste Management and Remediation Strategies for Perfluorinated Compounds

The management of waste containing this compound falls under the broader strategies developed for the thousands of chemicals in the PFAS class. Due to their extreme persistence, these "forever chemicals" present significant challenges for disposal and remediation. wasteadvantagemag.com The U.S. Environmental Protection Agency (EPA) provides guidance on technologies for the destruction and disposal of PFAS-containing materials. epa.gov

Current and emerging strategies can be categorized as destruction, disposal, or separation/remediation technologies.

Thermal Destruction : High-temperature incineration is a primary method for destroying PFAS. epa.gov Technologies like hazardous waste incineration, thermal desorption, and pyrolysis aim to break the strong carbon-fluorine bond. However, there are concerns about the potential for incomplete combustion and the formation of harmful byproducts if not conducted under optimal conditions. epa.gov

Landfilling : Disposal in specialized hazardous waste landfills is a common management option. nih.gov These landfills are designed with extensive controls to prevent the release of contaminants into the environment. However, this is a containment strategy, not a destruction method, and the potential for long-term leaching into landfill leachate remains a concern. nih.gov

Underground Injection : Deep-well injection involves pumping liquid waste into deep, porous rock formations isolated from groundwater sources. This is another disposal method that relies on geological containment. epa.gov

Remediation Technologies : For contaminated soil and groundwater, various in-situ and ex-situ remediation techniques are employed. epa.govepa.govvertasefli.co.uk These include:

Adsorption : Using materials like granular activated carbon (GAC) or ion exchange resins to bind PFAS and remove them from water. waterandwastewater.com

Soil Washing : An ex-situ process that uses water and sometimes chemical additives to separate contaminants from soil. vertasefli.co.uk

Solidification/Stabilization : Encapsulating contaminated materials in a solid matrix to reduce the mobility of the contaminants. epa.gov

Bioremediation : Utilizing microorganisms to degrade organic contaminants. While effective for many pollutants, the stability of the C-F bond makes most PFAS highly resistant to biodegradation. epa.gov

Table 2: Overview of Remediation Technologies for PFAS-Contaminated Media

TechnologyDescriptionApplicable MediaStatus
Granular Activated Carbon (GAC)Adsorption of PFAS from liquid streams onto activated carbon.Groundwater, Drinking WaterEstablished
Ion Exchange ResinsUse of specialized resins to remove anionic PFAS from water.Groundwater, Drinking WaterEstablished
High-Temperature IncinerationDestruction of PFAS at temperatures typically >1000°C.Soils, Sludges, LiquidsEstablished but with concerns
Soil WashingEx-situ separation of contaminants from soil using a liquid medium.SoilEstablished
Solidification/StabilizationEncapsulation of contaminants to reduce mobility.Soil, SludgeEstablished
In-Situ Chemical Oxidation (ISCO)Use of strong oxidants to break down contaminants in the subsurface.Soil, GroundwaterEmerging/Limited Efficacy
Enhanced BiodegradationStimulating microbial activity to degrade contaminants.Soil, GroundwaterLimited Efficacy for PFAS

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 1-(Perfluoro-n-hexyl)decane in environmental matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Use a reverse-phase C18 column with a methanol/ammonium acetate mobile phase to separate perfluorinated analogs. Isotopically labeled internal standards (e.g., ¹³C-labeled perfluorodecanoic acid) improve quantification accuracy by correcting matrix effects .
  • Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for volatile derivatives, but requires derivatization (e.g., methylation) due to the compound's low volatility. Confirm fragmentation patterns against reference libraries like NIST .

Q. How should researchers handle safety protocols when synthesizing or handling this compound?

Answer:

  • Ventilation and PPE: Use fume hoods for all procedures. Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Peroxide Checks: Inspect stored solutions monthly for crystalline precipitates (indicative of peroxide formation). Test peroxide strips if degradation is suspected. Dispose of contaminated samples via certified hazardous waste protocols .
  • Inhibitor Addition: Add 0.1% BHT (butylated hydroxytoluene) to solvent stocks to suppress radical-mediated degradation .

Q. What are the key physicochemical properties of this compound relevant to environmental fate studies?

Answer:

  • Log Kow (Octanol-Water Partition Coefficient): Estimated at >8.0, indicating high hydrophobicity and potential for bioaccumulation .
  • Vapor Pressure: Extremely low (<0.1 Pa at 25°C), suggesting limited atmospheric mobility .
  • Water Solubility: <1 µg/L, necessitating extraction methods like solid-phase extraction (SPE) for aqueous samples .

Advanced Research Questions

Q. How can experimental designs reconcile contradictory data on the environmental persistence of this compound across redox conditions?

Answer:

  • Controlled Microcosm Studies: Compare degradation rates in aerobic vs. anaerobic sediment-water systems. Monitor intermediates (e.g., perfluorohexanoic acid) via high-resolution mass spectrometry to track defluorination pathways .
  • Isotopic Tracers: Use ¹⁸O-labeled water or ¹³C-labeled substrates to distinguish biotic vs. abiotic degradation mechanisms .
  • Statistical Modeling: Apply multivariate analysis (e.g., PCA) to isolate variables (pH, organic carbon, microbial activity) influencing persistence discrepancies .

Q. What methodologies are effective for assessing bioaccumulation potential in aquatic ecosystems?

Answer:

  • Trophic Magnification Studies: Measure concentrations in benthic organisms (e.g., clams), fish, and top predators (e.g., birds) to calculate trophic magnification factors (TMFs). Normalize lipid content and use stable isotopes (δ¹⁵N) to confirm trophic levels .
  • In Silico Modeling: Use EPI Suite or COSMOtherm to predict bioconcentration factors (BCFs) based on molecular descriptors (e.g., molecular volume, polarizability) .

Q. How can researchers address analytical challenges in distinguishing this compound from structural isomers in complex mixtures?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Employ Orbitrap or Q-TOF systems to resolve exact masses (e.g., m/z 520.08 for C₁₀HF₂₁) and isotopic patterns. Use MS/MS fragmentation libraries to differentiate branched vs. linear isomers .
  • Chromatographic Optimization: Utilize ultra-performance liquid chromatography (UPLC) with ACQUITY BEH C18 columns (1.7 µm particle size) to achieve baseline separation of co-eluting isomers .

Q. What experimental strategies are recommended for studying the compound’s interaction with soil organic matter (SOM)?

Answer:

  • Batch Sorption Experiments: Incubate ¹⁴C-labeled this compound with humic acids or fulvic acids. Measure partitioning coefficients (Kd) via scintillation counting .
  • Spectroscopic Analysis: Use Fourier-transform infrared spectroscopy (FTIR) to identify binding sites (e.g., carboxyl or hydroxyl groups in SOM) .
  • Molecular Dynamics Simulations: Model hydrophobic interactions and hydrogen bonding using software like GROMACS to predict sorption energetics .

Data Interpretation & Contradiction Management

Q. How should researchers resolve discrepancies in toxicity data between in vitro and in vivo models?

Answer:

  • Dose-Response Alignment: Normalize exposure doses using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences .
  • Endpoint Harmonization: Compare hepatotoxicity markers (e.g., ALT/AST levels) across models. Use transcriptomics (RNA-seq) to identify conserved pathways (e.g., PPARα activation) .

Q. What statistical approaches are suitable for analyzing non-linear degradation kinetics of this compound?

Answer:

  • Non-Linear Regression: Fit data to first-order (Ct = C₀e⁻ᵏᵗ) or Weibull models (Ct = C₀exp[−(kt)ᵝ]) to estimate rate constants (k) and shape parameters (β) .
  • Bootstrapping: Perform 1,000 resampling iterations to calculate 95% confidence intervals for half-lives, addressing variability in heterogeneous environmental samples .

Methodological Resources

  • Synthetic Protocols: Refer to fluorination methods using perfluoroalkyl iodides (e.g., telomerization) .
  • QA/QC Guidelines: Follow CDC’s NHANES protocols for spike-recovery tests and blank correction in PFAS analysis .
  • Ethical Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.